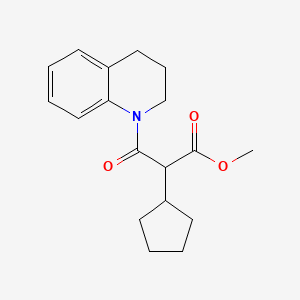

2-环戊基-3-(3,4-二氢-1(2H)-喹啉基)-3-氧代丙酸甲酯

描述

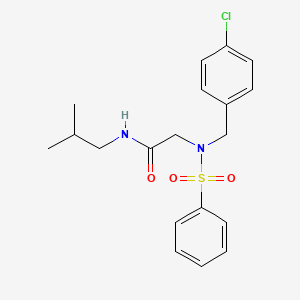

The compound "methyl 2-cyclopentyl-3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropanoate" is part of a broader class of chemicals involved in advanced synthetic chemistry research. These compounds are of interest due to their complex structure and potential for creating novel heterocyclic systems, which are pivotal in the development of new materials and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves cyclopropanation processes, a remarkable method for introducing cyclopropyl groups into molecular frameworks. One study reported the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, a structurally similar compound, through a cyclopropanation process using diazomethane in the presence of water. This process yielded a doubly constrained 1-aminocyclopropane-1-carboxylic acid system, highlighting the versatility of cyclopropanation in synthesizing complex molecules (Szakonyi et al., 2002).

Molecular Structure Analysis

Structural analysis of similar molecules often involves X-ray crystallography to determine the relative stereochemistry of key compounds. For instance, the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives involved diastereoselective cyclopropanation reactions, with the structural analysis confirming the relative stereochemistry through single-crystal X-ray analysis (Yong et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving cyclopropane rings often lead to novel heterocyclic systems. For instance, reactions of methyl 3-cyclopropyl-3-oxopropanoate with various reagents produced multiple heterocyclic compounds, demonstrating the reactivity of cyclopropyl-containing esters in synthesizing diverse heterocycles (Pokhodylo et al., 2010).

科学研究应用

防腐材料

喹啉衍生物因其作为防腐剂的有效性而得到广泛认可。这些化合物在保护金属表面免受腐蚀方面特别有价值,因为它们能够与金属原子形成稳定的螯合络合物。这一特性归因于它们的高电子密度,这促进了金属表面原子之间的吸附和配位键的形成。研究重点关注了喹啉基化合物在需要缓蚀的各种工业应用中的潜力,强调了具有极性取代基(如羟基、甲氧基、氨基和硝基)的衍生物在提高其功效方面的作用 (Verma、Quraishi 和 Ebenso,2020)。

神经保护

对犬尿酸途径(涉及色氨酸的代谢物,如喹啉酸)的研究表明了神经保护应用的潜力。喹啉酸是一种喹啉衍生物,作为 N-甲基-D-天冬氨酸受体的激动剂,并与神经毒性作用有关。相反,其在该途径中的对应物犬尿酸提供了神经保护益处。这种神经毒性和神经保护作用之间的平衡表明了通过调节该途径来治疗神经系统疾病的可能性,为药物开发提供了靶点,旨在减少兴奋性毒性损伤,同时增强神经保护 (Vámos 等人,2009)。

农业中的乙烯抑制

1-甲基环丙烯 (1-MCP) 是一种以抑制乙烯作用而闻名的化合物,这一特性对农业实践具有重大意义,特别是在延长水果和蔬菜的保质期方面。乙烯是一种参与成熟过程的天然植物激素。通过抑制乙烯的作用,1-MCP 可以延缓成熟和衰老,从而在更长的时间内保持产品的质量。这一应用对于减少收获后损失以及改善农产品的储存和运输至关重要 (Blankenship 和 Dole,2003)。

有机合成和药物开发

喹啉衍生物由于其结构多样性和生物活性,是药物开发和有机合成中的关键中间体。这些化合物的多功能性允许开发针对各种疾病的多种药物。对喹啉及其衍生物的研究不断发现新的治疗潜力,包括抗菌、抗炎和抗癌活性。这突出了喹啉衍生物在药物化学中的重要性以及它们在开发新药和治疗方法中的持续贡献 (Hussaini,2016)。

属性

IUPAC Name |

methyl 2-cyclopentyl-3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-22-18(21)16(14-8-2-3-9-14)17(20)19-12-6-10-13-7-4-5-11-15(13)19/h4-5,7,11,14,16H,2-3,6,8-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELBRRHEXRUMKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCC1)C(=O)N2CCCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (3-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4011250.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexylglycinamide](/img/structure/B4011256.png)

![benzyl {3-[(5-chloro-2-methoxyphenyl)amino]-3-oxopropyl}carbamate](/img/structure/B4011276.png)

![N-(2-fluorobenzyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4011281.png)

![4-(1-phenylethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4011292.png)

![N-(4-bromo-2,5-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4011304.png)

![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4011312.png)

![ethyl 4-({[1-(3-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B4011321.png)

![N-(2,6-diethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4011337.png)

![1-(4-chlorophenyl)-5-({[4-(4-morpholinyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4011362.png)